4-hydroxy-5-octoxy-5-oxopentanoic acid
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Overview
Description
Octyl-.alpha.-hydroxyglutarate: is a derivative of 2-hydroxyglutarate, a compound that plays a significant role in cellular metabolism. It is a cell-permeable form of 2-hydroxyglutarate, which allows it to be used in various biochemical and medical research applications .
Scientific Research Applications
Octyl-.alpha.-hydroxyglutarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used to study cellular metabolism and enzyme activity, particularly in relation to 2-hydroxyglutarate dehydrogenases.
Medicine: It is used in cancer research to study the effects of 2-hydroxyglutarate on tumor growth and progression.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
The safety data sheet for “2-Hydroxy-pentanedioic acid 1-octyl ester” indicates that it is not considered hazardous . In case of inhalation, it is recommended to move to fresh air . If it comes into contact with the skin, it should be washed off with soap and water . If ingested, the mouth should be cleaned with water and plenty of water should be drunk afterwards . If symptoms persist, a doctor should be consulted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl-.alpha.-hydroxyglutarate can be synthesized through the esterification of 2-hydroxyglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of octyl-.alpha.-hydroxyglutarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Octyl-.alpha.-hydroxyglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octyl-.alpha.-ketoglutarate.
Reduction: It can be reduced to form octyl-.alpha.-hydroxyglutaric acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Octyl-.alpha.-ketoglutarate.
Reduction: Octyl-.alpha.-hydroxyglutaric acid.
Substitution: Various octyl-.alpha.-hydroxyglutarate derivatives.
Mechanism of Action
Octyl-.alpha.-hydroxyglutarate exerts its effects by mimicking the natural substrate of 2-hydroxyglutarate dehydrogenases. It competitively inhibits these enzymes, leading to the accumulation of 2-hydroxyglutarate in cells. This accumulation can affect various cellular processes, including DNA methylation and histone modification, ultimately influencing gene expression and cell behavior .
Comparison with Similar Compounds
2-Hydroxyglutarate: The parent compound of octyl-.alpha.-hydroxyglutarate.
Octyl-.alpha.-ketoglutarate: An oxidized form of octyl-.alpha.-hydroxyglutarate.
Octyl-.alpha.-hydroxyglutaric acid: A reduced form of octyl-.alpha.-hydroxyglutarate.
Uniqueness: Octyl-.alpha.-hydroxyglutarate is unique due to its cell-permeable nature, which allows it to be used in various in vitro and in vivo studies. Its ability to inhibit 2-hydroxyglutarate dehydrogenases makes it a valuable tool in cancer research and other biomedical applications .
Properties
IUPAC Name |
4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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